Methyl 5-Bromoquinoline-7-carboxylate

Description

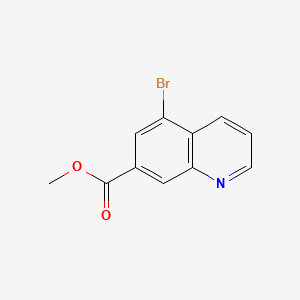

Methyl 5-Bromoquinoline-7-carboxylate: is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom and a carboxylate group in the quinoline ring enhances its chemical reactivity and potential for various applications.

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 5-bromoquinoline-7-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-9(12)8-3-2-4-13-10(8)6-7/h2-6H,1H3 |

InChI Key |

WPQCCJOEODAMAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=N2)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form quinoline derivatives.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols such as microwave-assisted synthesis and solvent-free conditions .

Chemical Reactions Analysis

Typical Reaction Types

Quinoline derivatives with bromine and ester functionalities often participate in:

-

Substitution Reactions :

-

Mechanism : The bromine atom undergoes nucleophilic substitution, replacing Br with nucleophiles (e.g., amines, thiols, or alcohols).

-

Reagents : Sodium azide, sodium thiolate, or alkoxide ions in polar aprotic solvents like DMF or DMSO.

-

-

Ester Hydrolysis :

-

Mechanism : The methyl ester group (COOCH₃) hydrolyzes to form the carboxylic acid (COOH) under acidic or basic conditions.

-

Reagents : HCl (acidic) or NaOH (basic).

-

-

Coupling Reactions :

-

Oxidation/Reduction :

-

Oxidation : The quinoline ring may oxidize to form N-oxides using agents like hydrogen peroxide (H₂O₂).

-

Reduction : The ester group could reduce to a carbinol (CH₂OH) using LiAlH₄ or NaBH₄.

-

Reaction Conditions and Reagents

| Reaction Type | Key Reagents/Conditions | Expected Products |

|---|---|---|

| Substitution | Sodium azide, DMF, 80–100°C | 5-substituted quinoline derivatives |

| Ester Hydrolysis | HCl (aq) / NaOH (aq), reflux | 5-Bromoquinoline-7-carboxylic acid |

| Suzuki Coupling | Pd(0), boronic acid, base (e.g., K₂CO₃) | Biaryl quinoline derivatives |

| Oxidation | H₂O₂, m-CPBA, room temperature | Quinoline N-oxide derivatives |

Biological and Structural Insights

While direct data on Methyl 5-Bromoquinoline-7-carboxylate is limited, related quinoline derivatives (e.g., methyl 8-bromoquinoline-5-carboxylate) show:

-

Cytochrome P450 Inhibition : Interactions with CYP1A2 and CYP2C19 enzymes, relevant for drug metabolism.

-

Antimicrobial/Anticancer Activity : Structural modifications (e.g., bromine position) influence activity against pathogens like Mycobacterium tuberculosis or cancer cell lines .

Structural and Analytical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈BrNO₂ | PubChem |

| Molecular Weight | 266.09 g/mol | PubChem |

| Canonical SMILES | COC(=O)C1=C2C=CC=NC2=CC(=C1)Br | PubChem |

| InChI Key | PDJUESHCLJUQTA-UHFFFAOYSA-N | PubChem |

Research Gaps

The provided sources lack specific experimental data for This compound . Further studies are needed to validate:

-

Regioselectivity : How the bromine at position 5 influences substitution vs. other positions.

-

Kinetic Parameters : Reaction rates and equilibrium constants for ester hydrolysis or coupling.

-

Biological Targets : Direct evidence of interactions with DNA/proteins, as observed in related quinoline derivatives .

Scientific Research Applications

Methyl 5-bromoquinoline-7-carboxylate is a chemical compound with applications in scientific research, particularly in the synthesis of pharmaceutical intermediates . This compound, with the CAS No. 2817622-81-2, is related to other bromoquinoline derivatives and has roles in organic chemistry and pharmaceutical chemistry .

Synthesis and Chemical Context

The synthesis of related compounds, such as 3-aminoquinoline-5-carboxylic acid methyl ester, involves bromination reactions followed by carbonyl insertion reactions . These methods highlight the importance of quinoline derivatives in creating complex molecules for drug development .

Pharmaceutical Applications

Quinoline derivatives, including those synthesized from methyl 3-aminoquinoline-5-carboxylate, have shown potential as α4β7 integrin inhibitors, which are useful in treating autoimmune and inflammatory diseases like ulcerative colitis . The presence of an ester group at the 5-site allows for further reactions to create amide derivatives, which can interact favorably with receptors, enhancing biological activity .

RM-581, an aminosteroid derivative containing a quinoline side chain, exhibits cytotoxic activity against several types of cancer cells . Modifying such compounds by adding a N-dimethyl group can induce fluorescence, as seen with RM-581-Fluo, which helps in visualizing the compound's accumulation in the endoplasmic reticulum (ER) of cancer cells . This derivative can be used to study the mechanisms by which aminosteroid derivatives affect lipid homeostasis and induce ER stress in cancer cells .

Related Compounds

Mechanism of Action

The mechanism of action of Methyl 5-Bromoquinoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and DNA. The bromine atom and carboxylate group enhance its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, which is crucial for its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Methyl 4-Bromoquinoline-6-carboxylate: Similar structure but with the bromine atom at a different position.

Methyl 5-Bromoquinoline-2-carboxylate: Similar structure but with the carboxylate group at a different position.

Quinoline-7-carboxylate: Lacks the bromine atom but has a similar quinoline core.

Uniqueness: Methyl 5-Bromoquinoline-7-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group, which enhances its reactivity and potential for various applications. The presence of these functional groups allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and material science .

Biological Activity

Methyl 5-bromoquinoline-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The synthesis of this compound typically involves bromination of quinoline derivatives followed by carboxylation reactions. For instance, recent advancements in synthetic methodologies have improved the yield and purity of quinoline derivatives, facilitating biological testing .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: IC50 Values Against Cancer Cell Lines

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity. Compounds with similar structures have been reported to inhibit viral replication effectively, particularly against strains like H5N1 and other influenza viruses. The antiviral efficacy correlates with the lipophilicity and electron-withdrawing properties of substituents on the quinoline ring .

Study 1: Anticancer Mechanism Exploration

A study investigated the effects of this compound on MCF-7 cells. The compound induced significant apoptosis, characterized by increased ROS levels and disruption of mitochondrial membrane potential. This suggests that enhancing ROS generation could be a viable strategy for developing new anticancer agents .

Study 2: Antiviral Efficacy Assessment

Another research effort focused on the antiviral potential of similar quinoline derivatives. The study found that compounds with enhanced lipophilicity exhibited higher antiviral activity against H5N1, with this compound being among the most effective candidates tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.